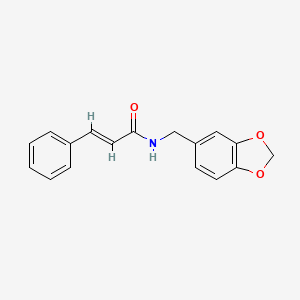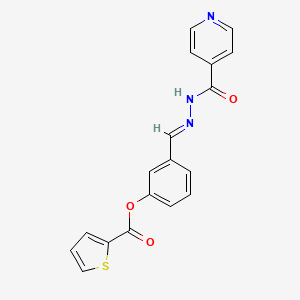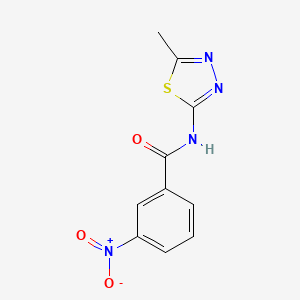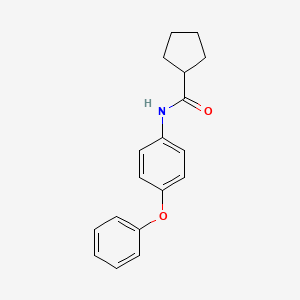
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide, also known as BPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. BPAA is a member of the acrylamide family and is structurally similar to other compounds such as acrylamide and methacrylamide.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide acts as a Michael acceptor and reacts with nucleophilic amino acid residues such as cysteine and lysine. This reaction leads to the covalent modification of the protein, which can alter its function. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been shown to selectively modify proteins that are involved in various cellular processes such as apoptosis, autophagy, and inflammation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been shown to have a significant impact on various cellular processes. It has been found to induce apoptosis in cancer cells by selectively modifying proteins involved in the apoptotic pathway. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has also been shown to induce autophagy in cells, which can lead to cell death. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal tool for studying intracellular processes. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is also stable under physiological conditions, making it suitable for use in live cell imaging experiments. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. One direction is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide-based probes for the detection of specific proteins and enzymes in living cells. Another direction is the use of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide as a tool for the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the study of the selectivity of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide for specific amino acid residues can lead to the development of new inhibitors for enzymes involved in various cellular processes.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide involves a multistep process that begins with the reaction of 1,3-benzodioxole with benzyl bromide to form 1-(benzyl)-1,3-benzodioxole. This intermediate is then reacted with phenylacetic acid to form N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. The final product is obtained through purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have potential use in various research applications such as drug discovery, protein labeling, and bioconjugation. It can be used as a fluorescent probe for the detection of proteins and enzymes in living cells. N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide can also be used as a substrate for the development of inhibitors of enzymes such as cathepsin B and caspase-3, which are involved in various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h1-10H,11-12H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHFQRBROLTNGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)


![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)


![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)


![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)